1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound in which the phosphatidyl acyl groups at positions 1 and 2 are palmitoyl (hexadecanoyl) and myristoyl (tetradecanoyl) respectively . It is a type of phosphatidylcholine 30:0 and is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid and myristic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phosphatidylcholine derivatives.
Scientific Research Applications
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: The compound is employed in the generation of liposomes for drug delivery and as a model membrane system.
Medicine: It is used in the formulation of lipid-based drug delivery systems and in the study of lipid metabolism.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine exerts its effects by integrating into lipid bilayers and altering their physical properties. The compound interacts with other lipids and proteins in the membrane, affecting membrane fluidity, permeability, and signaling pathways. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the phosphatidylcholine .
Comparison with Similar Compounds
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine: This compound has myristoyl and palmitoyl groups at positions 1 and 2, respectively.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: This compound has palmitoyl and oleoyl groups at positions 1 and 2, respectively.
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine: This compound has stearoyl and myristoyl groups at positions 1 and 2, respectively.
Uniqueness: 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties to the lipid bilayers it forms. This uniqueness makes it valuable in the study of membrane dynamics and in the development of specialized lipid-based formulations .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXXHROAQSBBOV-PSXMRANNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334410 | |
Record name | (2R)-3-(Hexadecanoyloxy)-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(16:0/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69441-09-4 | |
Record name | 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-3-(Hexadecanoyloxy)-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PALMITOYL-2-MYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5XLU3T5RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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